1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester
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Overview
Description
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-carboxylic acid position and an aminosulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aromatic and saturated heterocycles.
Industrial production methods often involve multi-step synthesis processes, starting from readily available starting materials. The reaction conditions typically include the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .
Chemical Reactions Analysis
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminosulfonyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Imidazole-4-carboxylic acid, 5-phenyl-, ethyl ester: This compound has a phenyl group at the 5-position instead of an aminosulfonyl group, leading to different chemical and biological properties.
1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester: The presence of a methyl group at the 5-position results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
61006-85-7 |
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Molecular Formula |
C6H9N3O4S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
ethyl 5-sulfamoyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O4S/c1-2-13-6(10)4-5(9-3-8-4)14(7,11)12/h3H,2H2,1H3,(H,8,9)(H2,7,11,12) |
InChI Key |
WNFJOQTUXCRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)S(=O)(=O)N |
Origin of Product |
United States |
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